N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a 4-methylphenyl group at position 4 and a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety at position 2.
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12-2-4-13(5-3-12)15-11-25-19(20-15)21-18(22)14-6-7-16-17(10-14)24-9-8-23-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORIBLLPTWZSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function.
Biological Activity
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (referred to as Compound A) is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of Compound A based on current research findings.
Chemical Structure and Synthesis
Compound A is characterized by its unique structure that combines a thiazole ring with a benzodioxine moiety. The molecular formula is , and its molecular weight is approximately 309.39 g/mol. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications.
Biological Activity Overview
The biological activity of Compound A has been evaluated in various studies, highlighting its potential in several therapeutic areas:
- Antimicrobial Activity : Compound A has demonstrated significant antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies showed that it inhibits bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
- Anticancer Properties : Research indicates that Compound A exhibits cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. These findings suggest that Compound A may disrupt cancer cell proliferation through mechanisms that require further investigation .
- Anti-inflammatory Effects : Preliminary studies have indicated that Compound A may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation. This activity is attributed to its ability to inhibit pro-inflammatory cytokines .
Table 1: Summary of Biological Activities of Compound A
Case Studies
- Antibacterial Study : In a controlled laboratory setting, Compound A was tested against various strains of bacteria. The results showed a clear zone of inhibition around the compound's disc in agar diffusion assays, indicating its effectiveness in preventing bacterial growth.
- Cytotoxicity Evaluation : In a study examining the effects of Compound A on cancer cells, researchers utilized MTT assays to assess cell viability after treatment with varying concentrations of the compound. The data supported the hypothesis that Compound A induces apoptosis in cancer cells, warranting further exploration into its mechanisms of action.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s 4-methylphenyl group contrasts with cyclopentane (), pyrrolidine (), and nitrile () substituents, altering steric and electronic profiles.
Physicochemical and Spectroscopic Properties
Data from similar compounds highlight trends in stability and spectral characteristics:
Analysis :
- Thermal Stability : High melting points in sulfonyl analogs (e.g., 3e: 257°C) suggest that the target compound may exhibit similar stability due to aromatic stacking .
- Spectral Signatures : The absence of sulfonyl IR bands (~1320 cm⁻¹) distinguishes the target from compounds like 3e , while shared NH/C=O peaks align it with carboxamide derivatives .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide?
Methodological Answer:
The synthesis typically involves coupling reactions between thiazole intermediates and benzodioxine-carboxylic acid derivatives. For example:
- Step 1: Prepare the 4-(4-methylphenyl)-1,3-thiazole-2-amine intermediate via cyclization of thiourea derivatives with α-haloketones under reflux in acetonitrile (1–3 minutes) .
- Step 2: Activate the benzodioxine-6-carboxylic acid using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous DMF.
- Step 3: Couple the activated acid with the thiazole-2-amine under nitrogen, followed by purification via flash chromatography (ethyl acetate/hexane) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
